2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-N-(pyridin-3-ylmethylideneamino)-1,3-thiazole-4-carboxamide
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Overview
Description
2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-[(E)-3-pyridinylmethylidene]-1,3-thiazole-4-carbohydrazide is a complex organic compound that features a pyrazole ring, a thiazole ring, and a pyridine ring. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-[(E)-3-pyridinylmethylidene]-1,3-thiazole-4-carbohydrazide typically involves multiple steps. One common approach starts with the preparation of 3-methyl-5-(trifluoromethyl)-1H-pyrazole, which can be synthesized through a one-step procedure from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one . The next step involves the formation of the thiazole ring, which can be achieved through a cyclization reaction with appropriate reagents. Finally, the pyridine ring is introduced through a condensation reaction with a pyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-[(E)-3-pyridinylmethylidene]-1,3-thiazole-4-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can undergo substitution reactions, where it is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-[(E)-3-pyridinylmethylidene]-1,3-thiazole-4-carbohydrazide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-[(E)-3-pyridinylmethylidene]-1,3-thiazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole and thiazole rings contribute to the compound’s binding affinity to various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-methyl-5-(trifluoromethyl)-1H-pyrazole: A key intermediate in the synthesis of the target compound.
1-methyl-3-(trifluoromethyl)-1H-pyrazole: Another pyrazole derivative with similar chemical properties.
Trifluoromethylpyridine: A compound with a trifluoromethyl group and a pyridine ring, used in similar applications.
Uniqueness
2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-[(E)-3-pyridinylmethylidene]-1,3-thiazole-4-carbohydrazide is unique due to its combination of three distinct heterocyclic rings and the presence of a trifluoromethyl group. This structural complexity imparts unique chemical and biological properties, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C15H11F3N6OS |
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Molecular Weight |
380.3 g/mol |
IUPAC Name |
2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-N-(pyridin-3-ylmethylideneamino)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C15H11F3N6OS/c1-9-5-12(15(16,17)18)24(23-9)14-21-11(8-26-14)13(25)22-20-7-10-3-2-4-19-6-10/h2-8H,1H3,(H,22,25) |
InChI Key |
DOODKGWOORLJSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NN=CC3=CN=CC=C3 |
Origin of Product |
United States |
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